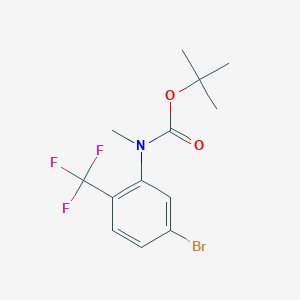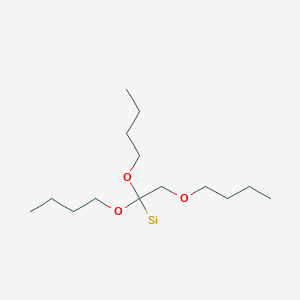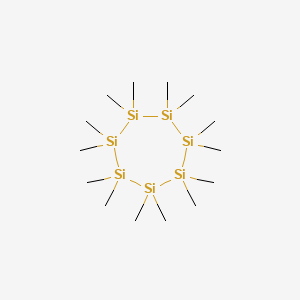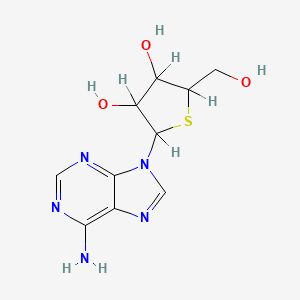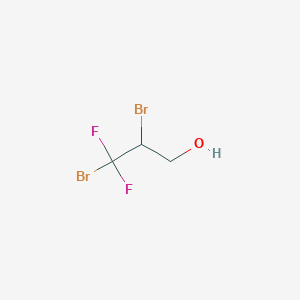
2,3-Dibromo-3,3-difluoropropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3,3-difluoropropan-1-ol is a chemical compound with the molecular formula C3H4Br2F2O It is characterized by the presence of bromine and fluorine atoms attached to a propane backbone, along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropan-1-ol typically involves the bromination and fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropene with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to yield less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of difluorobromoacetone.
Reduction: Formation of 3,3-difluoropropan-1-ol.
Substitution: Formation of 2,3-dihydroxy-3,3-difluoropropane.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1,1-difluoro-2-propanol
- 1,3-Difluoro-2-propanol
- 2,3-Dibromo-1-propanol
Uniqueness
2,3-Dibromo-3,3-difluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the same carbon backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in chemical synthesis .
Propiedades
Número CAS |
33119-51-6 |
|---|---|
Fórmula molecular |
C3H4Br2F2O |
Peso molecular |
253.87 g/mol |
Nombre IUPAC |
2,3-dibromo-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Br2F2O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
Clave InChI |
AXMQNZRRMDTVHT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


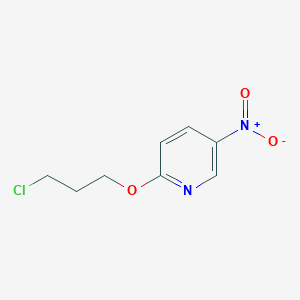
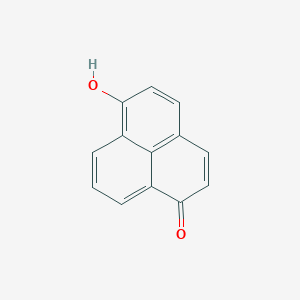
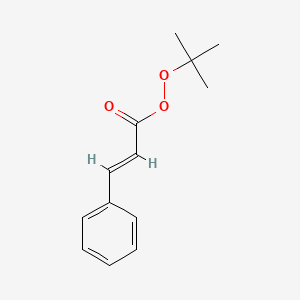
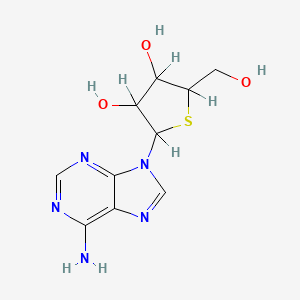
![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
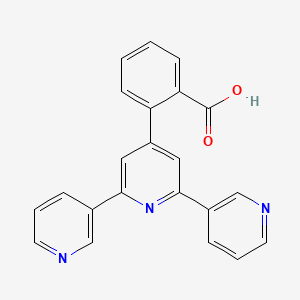
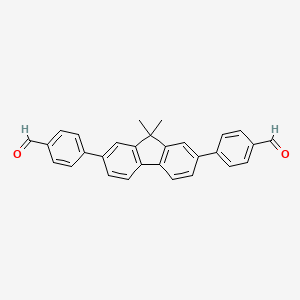
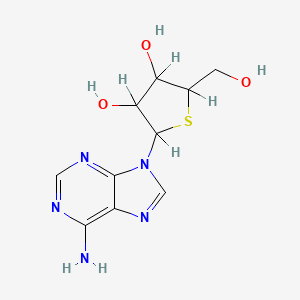
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
